molecular formula C11H15NO2 B2455512 (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine CAS No. 2248202-17-5

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine

Cat. No.: B2455512
CAS No.: 2248202-17-5
M. Wt: 193.246
InChI Key: YQWUBVZTDUGCPJ-QMMMGPOBSA-N
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Description

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine is a chiral amine compound featuring a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor.

    Chiral Resolution: The enantiomeric purity can be enhanced through chiral resolution techniques such as crystallization with chiral acids or chromatography.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amino group or the benzodioxin ring, resulting in various reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of N-substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, especially those targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanamine: A structurally similar compound with a different side chain length.

    2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-2-amine: A compound with a different substitution pattern on the amine group.

Uniqueness

The uniqueness of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine lies in its specific chiral configuration and the presence of the benzodioxin ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8H,5-7,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWUBVZTDUGCPJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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